molecular formula C7H4ClF5OS B176530 4-(Pentafluorosulfanyl)benzoyl chloride CAS No. 197384-98-8

4-(Pentafluorosulfanyl)benzoyl chloride

Cat. No.: B176530
CAS No.: 197384-98-8
M. Wt: 266.62 g/mol
InChI Key: NNFDYUZNKYWPGP-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfanyl)benzoyl chloride is a chemical compound with the molecular formula C7H4ClF5OS. It is a derivative of benzoyl chloride, where one of the hydrogen atoms is replaced by a pentafluorosulfanyl group (-SF5). This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluorosulfanyl)benzoyl chloride typically involves the introduction of the pentafluorosulfanyl group into the benzoyl chloride structure. One common method involves the reaction of benzoyl chloride with sulfur tetrafluoride (SF4) in the presence of a catalyst. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful incorporation of the pentafluorosulfanyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-(Pentafluorosulfanyl)benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 4-(Pentafluorosulfanyl)benzoyl chloride involves its ability to interact with various molecular targets through its reactive functional groups. The pentafluorosulfanyl group is a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the compound. This property is exploited in the design of molecules that target specific enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

    Pentafluorosulfanylbenzene (C6H5SF5): This compound is similar in structure but lacks the benzoyl chloride moiety.

    Trifluoromethylbenzoyl Chloride (C8H4ClF3O): Another related compound, where the pentafluorosulfanyl group is replaced by a trifluoromethyl group.

Uniqueness: 4-(Pentafluorosulfanyl)benzoyl chloride is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with enhanced stability, reactivity, and biological activity .

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5OS/c8-7(14)5-1-3-6(4-2-5)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFDYUZNKYWPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381328
Record name 4-(Pentafluorothio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197384-98-8
Record name 4-(Pentafluorothio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (1.53 g) was added to a stirred solution of 4-pentafluorosulphanyl- benzoic acid (0.99 g) in dichloroethane. A solution of N,N-dimethylformamide in dichloromethane (3 ml of a solution prepared by the addition of 2 drops of N,N-dimethylformamide to 10 ml of dichloromethane) was added. After 15 minutes the solution was heated for a further 15 minutes at 45° C., and evaporated to dryness to give 4-pentafluorosulphanylbenzoyl chloride as an orange oil (1.07 g). This was used directly in the subsequent reaction stage.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 25 mL flask equipped with a stirrer were placed 10.0 g (31.2 mmol) of the 4-trichloromethyl(pentafluorosulfanylbenzene) prepared in Example 1 and 0.15 g (3 mol %) of FeCl3. To the mixture, 1.87 g (31.2 mmol) of acetic acid was added dropwise at an oil bath temperature of 70° C. in a N2 atmosphere for 3 hours. After the addition was complete, the mixture was heated with stirring at an oil bath temperature of 70° C. for 17 hours. After the mixture was cooled to room temperature, it was mixed with 0.49 g (6 mol %) of triphenylphosphine and was stirred for 3 hours. This mixture was distilled under reduced pressure to yield 4.67 g of 4-pentafluorosulfanylbenzoic chloride (product yield: 56%).
Name
4-trichloromethyl(pentafluorosulfanylbenzene)
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
1.87 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.49 g
Type
reactant
Reaction Step Four
Yield
56%

Synthesis routes and methods III

Procedure details

Into a 50 mL flask equipped with a stirrer were placed 16.08 g (50 mmol) of 4-trichloromethyl(pentafluorosulfanylbenzene) prepared in Example 1 and 406 mg (5 mol %) of FeCl3. The bath was heated to 70° C. to 75° C., and 900 mg (50 mmol) of water was added dropwise over at least 2 hours. HCl gas was generated during the addition. After the addition was complete, the mixture was heated with stirring for 1 hour. This mixture was distilled under reduced pressure to yield 5.59 g of 4-pentafluorosulfanylbenzoic chloride (product yield: 42%).
Name
4-trichloromethyl(pentafluorosulfanylbenzene)
Quantity
16.08 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
406 mg
Type
reactant
Reaction Step Two
Name
Quantity
900 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Pentafluorosulfanyl)benzoyl chloride
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Reactant of Route 6
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